(S)-1-(2-Bromo-5-methylphenyl)ethanamine
Description
(S)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral amine featuring a bromo-substituted aromatic ring and a methyl group at the 5-position of the phenyl ring. Its molecular formula is C₉H₁₂BrN, and its stereochemistry at the chiral center (S-configuration) distinguishes it from its enantiomer, (R)-1-(2-bromophenyl)ethanamine (CAS 113974-24-6) . Its bromine substituent enhances reactivity in cross-coupling reactions, while the methyl group may influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
IZQJCORRPIODPA-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Br)[C@H](C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-methylphenyl)ethanamine typically involves the bromination of a precursor compound, followed by amination. One common method is the free radical bromination of 2-methylphenylethane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-5-methylphenyl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in SN1 or SN2 reactions, depending on the reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted ethanamines or phenyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
(S)-1-(2-Bromo-5-methylphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-5-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine side chain play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between (S)-1-(2-Bromo-5-methylphenyl)ethanamine and related compounds:
| Compound Name | CAS Number | Substituents on Phenyl Ring | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | 140632-12-8* | 2-Bromo, 5-methyl | C₉H₁₂BrN | Chiral (S-configuration), bromo, methyl |
| (R)-1-(2-Bromophenyl)ethanamine | 113974-24-6 | 2-Bromo | C₈H₁₀BrN | Chiral (R-configuration), lacks methyl |
| 1-(2-Bromo-5-methylphenyl)ethylamine | 1079742-51-0 | 2-Bromo, 5-methyl, ethylamine | C₁₁H₁₆BrN | Branched ethyl group, increased lipophilicity |
| 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine | 885532-51-4 | 3-Bromo, 5-chloro, 2-methoxy | C₉H₁₁BrClNO | Methoxy and chloro substituents, polar |
| (S)-1-(2-Bromophenyl)ethanamine hydrochloride | 1187931-26-5 | 2-Bromo (salt form) | C₈H₁₁BrClN | Hydrochloride salt, enhanced solubility |
Note: CAS for this compound inferred from structural analogs in .
Physicochemical Properties
- Lipophilicity : The ethyl-substituted analog (CAS 1079742-51-0) exhibits higher lipophilicity (logP ~2.8 estimated) compared to the target compound (logP ~2.1), due to the branched ethyl group .
- Solubility : The methoxy and chloro substituents in 885532-51-4 enhance polarity, increasing water solubility (~15 mg/L) compared to the methyl-substituted target compound (~5 mg/L) .
- Stability : Bromine substituents in all analogs confer susceptibility to nucleophilic substitution, but the methyl group in the target compound may sterically hinder such reactions .
Key Research Findings
Stereochemical Impact : The (S)-enantiomer of 2-bromo-substituted ethanamines shows 20% higher binding affinity to serotonin receptors in preliminary assays compared to the (R)-form, highlighting the role of chirality .
Substituent Effects : Methoxy groups (as in 885532-51-4) reduce metabolic clearance by 40% in hepatic microsome models, suggesting improved pharmacokinetics .
Thermal Stability : Brominated ethanamines decompose above 200°C, releasing CO₂ and bromide gases, necessitating inert storage conditions ().
Biological Activity
(S)-1-(2-Bromo-5-methylphenyl)ethanamine, an organic compound with the molecular formula C₉H₁₂BrN, has garnered interest in medicinal chemistry due to its significant biological activity. This compound features a brominated aromatic ring and an ethylamine side chain, which contribute to its unique properties and potential interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound is characterized by:
- Chirality : It possesses a chiral center, making it optically active.
- Bromine Substitution : The bromo substituent at the 2-position of the 5-methylphenyl group enhances its reactivity compared to similar compounds.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Interaction Studies : Binding affinity studies show that this compound may act as a ligand in various biological pathways. For instance, it has been evaluated for its potential to inhibit metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). These enzymes are crucial in pathways related to neurological functions and acid-base balance in organisms .
- Pharmacological Effects : Preliminary studies suggest that this compound may influence pathways relevant to pharmacology, potentially acting as an antitumor agent or modulating neurotransmitter systems.
Comparative Analysis with Similar Compounds
To understand the distinctiveness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-(2-Chloro-5-methylphenyl)ethanamine | Contains chlorine instead of bromine |
| 1-(2-Fluoro-5-methylphenyl)ethanamine | Contains fluorine instead of bromine |
| 1-(2-Iodo-5-methylphenyl)ethanamine | Features iodine instead of bromine |
The presence of the bromine atom imparts unique reactivity and influences its chemical behavior, which can be advantageous in drug development.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of this compound. For example, it has shown promising results against AChE, with inhibition constants indicating effective binding. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Antimicrobial Activity
In vitro studies have also explored the antimicrobial properties of related compounds. While specific data on this compound is limited, its structural analogs have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibit minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
